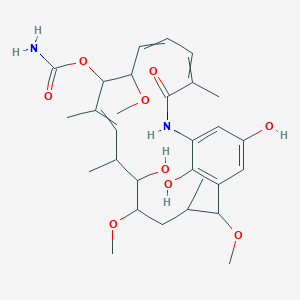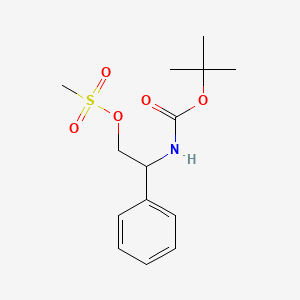![molecular formula C21H23NO4 B15285396 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine: (Fmoc-Ile-OH) is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group of isoleucine, preventing unwanted side reactions during peptide chain assembly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-Ile-OH typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: Fmoc-Ile-OH is used in peptide coupling reactions where it reacts with other amino acids to form peptide bonds.
Major Products: The primary product of these reactions is the formation of peptide chains with the desired sequence of amino acids. The deprotection reaction yields free isoleucine, which can then participate in further coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Ile-OH is extensively used in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptide chains on a solid support, facilitating the study of protein structure and function .
Biology: In biological research, peptides synthesized using Fmoc-Ile-OH are used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways .
Medicine: Peptides synthesized with Fmoc-Ile-OH are used in the development of therapeutic agents, including peptide-based drugs and vaccines. They are also used in diagnostic assays and as biomarkers .
Industry: In the pharmaceutical industry, Fmoc-Ile-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of cosmetic peptides and in the development of new materials with specific properties .
Mecanismo De Acción
The primary function of Fmoc-Ile-OH is to protect the amino group of isoleucine during peptide synthesis. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in peptide bond formation. This protection-deprotection strategy ensures the selective formation of peptide bonds without unwanted side reactions .
Comparación Con Compuestos Similares
- N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-Leu-OH)
- N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH)
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH)
Uniqueness: Fmoc-Ile-OH is unique due to the presence of the isoleucine side chain, which imparts specific hydrophobic properties to the peptides synthesized with it. This can influence the folding, stability, and biological activity of the resulting peptides .
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13?,19-/m0/s1 |
Clave InChI |
QXVFEIPAZSXRGM-YFKXAPIDSA-N |
SMILES isomérico |
CCC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
![4-Chloro-5-iodo-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15285324.png)
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
![6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B15285343.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)



![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide; Ro 116-6446/008](/img/structure/B15285372.png)

![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
